EMPA

Description

Structure

3D Structure

Properties

IUPAC Name |

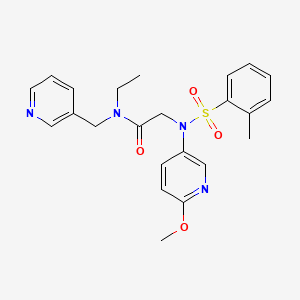

N-ethyl-2-[(6-methoxypyridin-3-yl)-(2-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4S/c1-4-26(16-19-9-7-13-24-14-19)23(28)17-27(20-11-12-22(31-3)25-15-20)32(29,30)21-10-6-5-8-18(21)2/h5-15H,4,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPHTXTWFHVJIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=CC=C1)C(=O)CN(C2=CN=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045254 | |

| Record name | EMPA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680590-49-2 | |

| Record name | N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680590-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Empa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0680590492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMPA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 680590-49-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT87V86D7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Action Mechanism of N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide (WAY-267464)

An In-depth Technical Guide on its Core Mechanism of Action

Abstract

N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide, also known as WAY-267464, is a novel, non-peptide small molecule that has garnered significant interest within the scientific community for its unique pharmacological profile. This technical guide provides a comprehensive overview of the mechanism of action of WAY-267464, detailing its dual activity as a potent agonist of the oxytocin receptor (OTR) and a formidable antagonist of the vasopressin 1a receptor (V1aR). This document is intended for researchers, scientists, and drug development professionals, offering a granular look at the compound's receptor pharmacology, downstream signaling pathways, and the experimental methodologies used to elucidate its function. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

The therapeutic potential of modulating the oxytocin and vasopressin systems for a range of neuropsychiatric and other disorders is an area of intense research. Oxytocin and vasopressin, two structurally similar neuropeptides, play crucial roles in social behavior, anxiety, and stress responses. WAY-267464 has emerged as a significant research tool due to its ability to cross the blood-brain barrier and its distinct dual-action mechanism. This guide will dissect the intricate details of its interaction with its primary and secondary targets and the subsequent cellular responses.

Receptor Pharmacology

WAY-267464 exhibits a complex and interesting receptor binding and functional profile, primarily targeting the oxytocin receptor and the vasopressin V1a receptor.

Quantitative Data: Binding Affinity and Functional Potency

The binding affinity (Ki) and functional potency (EC50 or Kb) of WAY-267464 have been determined through various in vitro assays. It is important to note that some discrepancies exist in the reported values across different studies, which may be attributable to variations in experimental conditions, such as the cell lines and assay formats used.

| Receptor | Ligand | Species | Assay Type | Ki (nM) | Reference |

| Oxytocin Receptor (OTR) | WAY-267464 | Human | Radioligand Binding | 58.4 | [1] |

| Oxytocin Receptor (OTR) | WAY-267464 | Radioligand Binding | 978 | [2] | |

| Oxytocin Receptor (OTR) | Oxytocin | Radioligand Binding | 1.0 | [2] | |

| Vasopressin V1a Receptor (V1aR) | WAY-267464 | Human | Radioligand Binding | 73 | [3] |

| Vasopressin V1a Receptor (V1aR) | WAY-267464 | Radioligand Binding | 113 | [2] | |

| Vasopressin V1a Receptor (V1aR) | Oxytocin | Radioligand Binding | 503 | [2] | |

| Vasopressin V1a Receptor (V1aR) | WAY-267464 | Mouse | Radioligand Binding | 278 | [3] |

Table 1: Binding Affinity (Ki) of WAY-267464 and Oxytocin at OTR and V1aR.

| Receptor | Ligand | Species | Assay Type | EC50 (nM) | Efficacy (%) | Kb (nM) | Reference |

| Oxytocin Receptor (OTR) | WAY-267464 | Human | Calcium Flux (FLIPR) | 44 ± 20 | 77 | [3] | |

| Oxytocin Receptor (OTR) | Oxytocin | Human | Calcium Flux (FLIPR) | 3 | 100 | [3] | |

| Oxytocin Receptor (OTR) | WAY-267464 | Luciferase Reporter | 881 | [2] | |||

| Oxytocin Receptor (OTR) | Oxytocin | Luciferase Reporter | 9.0 | [2] | |||

| Vasopressin V1a Receptor (V1aR) | WAY-267464 | Human | Functional Antagonism | 78 | [3] | ||

| Vasopressin V1a Receptor (V1aR) | WAY-267464 | Mouse | Functional Antagonism | 97 | [3] | ||

| Vasopressin V1a Receptor (V1aR) | Oxytocin | Luciferase Reporter | 59.7 | [2] |

Table 2: Functional Activity (EC50/Kb) of WAY-267464 and Oxytocin at OTR and V1aR.

Signaling Pathways

Both the oxytocin receptor and the vasopressin V1a receptor are G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins.[4][5][6] Activation of these receptors initiates a cascade of intracellular events.

Oxytocin Receptor (OTR) Agonism

As an agonist at the OTR, WAY-267464 mimics the action of endogenous oxytocin. This leads to the activation of the canonical Gq signaling pathway.

Caption: Oxytocin Receptor (OTR) Signaling Pathway.

Vasopressin V1a Receptor (V1aR) Antagonism

Conversely, WAY-267464 acts as an antagonist at the V1aR. This means it binds to the receptor but does not elicit a functional response, thereby blocking the action of endogenous vasopressin. The signaling pathway that is inhibited is also the Gq pathway.

Caption: Vasopressin V1a Receptor (V1aR) Antagonism.

Experimental Protocols

The characterization of WAY-267464's mechanism of action has been reliant on a suite of in vitro and in vivo experimental procedures.

In Vitro Assays

-

Objective: To determine the binding affinity (Ki) of WAY-267464 for the OTR and V1aR.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human or rodent OTR or V1aR.

-

Radioligand: A radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]-Oxytocin or [3H]-Arginine Vasopressin) is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor compound (WAY-267464 or oxytocin).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

-

-

Objective: To determine the functional activity (agonism or antagonism) and potency (EC50 or Kb) of WAY-267464.

-

Methodology (Calcium Flux - FLIPR):

-

Cell Culture: Cells expressing the target receptor are plated in a microplate.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: The compound of interest (WAY-267464) is added at various concentrations.

-

Measurement: The fluorescence intensity is measured over time using a Fluorometric Imaging Plate Reader (FLIPR) to detect changes in intracellular calcium concentration.

-

Data Analysis: Dose-response curves are generated to determine the EC50 for agonists or the Kb for antagonists.

-

-

Methodology (Luciferase Reporter Assay):

-

Transfection: Cells are co-transfected with a plasmid encoding the receptor of interest and a reporter plasmid containing a response element linked to the luciferase gene.

-

Compound Treatment: Transfected cells are treated with varying concentrations of the test compound.

-

Cell Lysis and Substrate Addition: Cells are lysed, and the luciferase substrate is added.

-

Luminescence Measurement: The resulting luminescence is measured using a luminometer.

-

Data Analysis: Dose-response curves are plotted to determine the EC50 for agonists.

-

In Vivo Behavioral Assays

-

Objective: To assess anxiety-like behavior in rodents.[7][8][9][10][11]

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Procedure:

-

The animal is placed in the center of the maze, facing an open arm.[8]

-

The animal is allowed to freely explore the maze for a set period (typically 5 minutes).[8]

-

Behavior is recorded by an overhead video camera and analyzed using tracking software.

-

Parameters measured include the time spent in and the number of entries into the open and closed arms. Anxiolytic compounds typically increase the time spent in and entries into the open arms.

-

-

Objective: To evaluate social preference and social novelty in rodents.[12][13][14][15]

-

Apparatus: A three-chambered box.

-

Procedure:

-

Habituation: The test animal is allowed to freely explore all three chambers.

-

Sociability Phase: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, while an empty wire cage is placed in the other. The test animal is placed in the center chamber and allowed to explore all three chambers.

-

Social Novelty Phase: A new, unfamiliar "stranger 2" mouse is placed in the previously empty wire cage. The test animal is again allowed to explore all three chambers.

-

Data Collection: The time spent in each chamber and the time spent sniffing each wire cage are recorded and analyzed.

-

-

Objective: To measure general motor activity and exploratory behavior.

-

Apparatus: An open-field arena equipped with infrared beams or a video tracking system.

-

Procedure:

-

The animal is placed in the center of the open-field arena.

-

Activity is recorded for a specified duration.

-

Parameters such as total distance traveled, time spent moving, and rearing frequency are automatically quantified.

-

-

Objective: To assess sensorimotor gating, which is often disrupted in psychiatric disorders.[16][17][18][19]

-

Apparatus: A startle chamber with a speaker to deliver acoustic stimuli and a sensor to measure the startle response.

-

Procedure:

-

The animal is placed in the startle chamber and allowed to acclimate.

-

A series of trials are presented, including:

-

Pulse-alone trials: A loud acoustic stimulus (the pulse) is presented.

-

Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse) precedes the loud pulse by a short interval.

-

No-stimulus trials: Only background noise is present.

-

-

The startle response (a whole-body flinch) is measured for each trial.

-

Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.

-

Caption: Experimental Workflow for WAY-267464 Characterization.

Conclusion

N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide (WAY-267464) presents a compelling pharmacological profile characterized by its dual action as an oxytocin receptor agonist and a vasopressin V1a receptor antagonist. This intricate mechanism, elucidated through a combination of in vitro and in vivo studies, underscores its potential as a valuable tool for dissecting the complex roles of the oxytocin and vasopressin systems in health and disease. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and neuroscience. Further investigation into the downstream consequences of this dual modulation will be crucial for fully understanding the therapeutic potential of WAY-267464 and for the development of next-generation modulators of these critical neuropeptide systems.

References

- 1. WAY 267464 dihydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]

- 2. researchers.mq.edu.au [researchers.mq.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. glpbio.com [glpbio.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Elevated plus maze protocol [protocols.io]

- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. albany.edu [albany.edu]

- 10. researchgate.net [researchgate.net]

- 11. mmpc.org [mmpc.org]

- 12. maze.conductscience.com [maze.conductscience.com]

- 13. Social Interaction Test in Home Cage as a Novel and Ethological Measure of Social Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Assessing sociability using the Three-Chamber Social Interaction Test and the Reciprocal Interaction Test in a genetic mouse model of ASD | springermedizin.de [springermedizin.de]

- 16. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]

- 18. med-associates.com [med-associates.com]

- 19. Assessing Prepulse Inhibition of Startle in Mice [bio-protocol.org]

An In-Depth Technical Guide to the Dickkopf-1 (Dkk1) Inhibitor WAY-262611

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-262611 is a small molecule inhibitor of Dickkopf-1 (Dkk1), a key antagonist of the canonical Wnt/β-catenin signaling pathway. By inhibiting Dkk1, WAY-262611 effectively activates Wnt signaling, a pathway crucial for embryonic development, tissue homeostasis, and cellular regeneration. This technical guide provides a comprehensive overview of WAY-262611, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Mechanism of Action

WAY-262611 functions as a Wnt/β-catenin agonist by directly inhibiting Dkk1. Dkk1 normally antagonizes the Wnt pathway by binding to the LRP5/6 co-receptor, preventing the formation of a functional Wnt-Frizzled-LRP5/6 receptor complex. This leads to the degradation of β-catenin. WAY-262611 blocks the interaction between Dkk1 and LRP5/6, thereby liberating the co-receptor to participate in Wnt signaling. This results in the stabilization and nuclear translocation of β-catenin, which then activates TCF/LEF-mediated transcription of Wnt target genes.

In Vitro Efficacy

WAY-262611 has demonstrated potent in vitro activity in various cell-based assays, effectively activating Wnt signaling and inhibiting the proliferation of certain cancer cell lines.

Quantitative In Vitro Data

| Parameter | Cell Line/Assay | Value (µM) | Reference |

| EC50 (β-catenin/TCF-dependent transcription) | TCF-Luciferase Reporter Assay | 0.63 | [1] |

| IC50 (Cell Viability) | RD (Rhabdomyosarcoma) | 0.30 | [2] |

| CW9019 (Rhabdomyosarcoma) | 0.25 | [2] | |

| U2OS (Osteosarcoma) | ~1.0 - 3.0 | [3][4] | |

| HOS (Osteosarcoma) | ~1.0 (or 0.5) | [3][4] | |

| SaOS2 (Osteosarcoma) | ~1.0 (or 10) | [3][4] |

Note: There are some discrepancies in the reported IC50 values for osteosarcoma cell lines across different studies.

In Vivo Efficacy

WAY-262611 has shown significant efficacy in animal models, particularly in promoting bone formation and inhibiting tumor growth and metastasis.

Quantitative In Vivo Data

| Animal Model | Treatment | Key Findings | Reference |

| Ovariectomized Rats | Oral administration | Dose-dependent increase in trabecular bone formation rate. | [1] |

| Orthotopic Rhabdomyosarcoma Mouse Model | Not specified | Impaired survival of tumor cells. | [4] |

| Orthotopic Osteosarcoma Mouse Model | 2 mg/kg/day | Slowed growth of primary tumor and inhibited distant metastasis. | [3] |

Pharmacokinetic Properties

Experimental Protocols

TCF/LEF Luciferase Reporter Assay

This assay is used to quantify the activation of the Wnt/β-catenin signaling pathway.

References

- 1. Rat Model for Osteoporosis - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological inhibition of DKK1 promotes spine fusion in an ovariectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dickkopf-1 Inhibition Reactivates Wnt/β-Catenin Signaling in Rhabdomyosarcoma, Induces Myogenic Markers In Vitro and Impairs Tumor Cell Survival In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

WAY-262611: A Technical Guide to its Biological Targets and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-262611 is a small molecule inhibitor of Dickkopf-1 (DKK1), a key antagonist of the canonical Wnt signaling pathway. By inhibiting DKK1, WAY-262611 effectively functions as an agonist of Wnt/β-catenin signaling, a pathway crucial for embryonic development, tissue homeostasis, and cellular regeneration. This technical guide provides a comprehensive overview of the biological targets and cellular effects of WAY-262611, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.

Core Biological Target: Dickkopf-1 (DKK1)

The primary biological target of WAY-262611 is Dickkopf-1 (DKK1). DKK1 is a secreted protein that acts as an antagonist of the Wnt signaling pathway by binding to the LRP5/6 co-receptor, thereby preventing the formation of the Wnt-Frizzled-LRP5/6 receptor complex. This inhibition leads to the degradation of β-catenin and the suppression of Wnt target gene transcription. WAY-262611 directly inhibits DKK1, thus restoring the activation of the Wnt/β-catenin pathway.[1]

Mechanism of Action: Activation of the Wnt/β-catenin Signaling Pathway

By inhibiting DKK1, WAY-262611 initiates a cascade of intracellular events characteristic of canonical Wnt pathway activation. The disinhibition of the LRP5/6 co-receptor allows for the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[2][3]

Quantitative Data

The following tables summarize the key quantitative data reported for WAY-262611 across various experimental systems.

| Parameter | Value | Cell Line/System | Reference |

| EC50 (TCF-Luciferase Assay) | 0.63 µM | Not Specified | [4] |

| IC50 (Cell Viability) | 3 µM | U2OS (Osteosarcoma) | [5] |

| 0.5 µM | HOS (Osteosarcoma) | [5] | |

| 10 µM | SaOS2 (Osteosarcoma) | [5] | |

| ~0.2 µM | RD and CW9019 (Rhabdomyosarcoma) | [6][7] |

Table 1: Potency and Efficacy of WAY-262611

| Cell Type | Concentration Range | Observed Effect | Reference |

| Human Chondrocytes | 0.01 - 1 µM | Restored GDF5-reduced MMP13 gene expression | [4] |

| Osteosarcoma Cells (U2OS, HOS, SaOS2) | 1 - 6 µmol/L | Inhibition of proliferation, G2-M cell-cycle arrest, increased β-catenin nuclear translocation | [2] |

| Rhabdomyosarcoma Cells (RD, CW9019) | 0.2 µM | Reduced proliferation and invasion | [6][7] |

| Primary Human Osteoblasts | Not specified | Increased osteopontin (SPP1) and alkaline phosphatase (ALPL) expression | [2] |

Table 2: Effective Concentrations of WAY-262611 in Various Cell-Based Assays

Cellular Effects

WAY-262611 has been shown to elicit a range of cellular effects, primarily stemming from its activation of the Wnt/β-catenin pathway. These effects have been characterized in several cell types, highlighting its potential therapeutic applications.

Effects on Osteosarcoma Cells

In various osteosarcoma cell lines, WAY-262611 has demonstrated anti-tumor properties:

-

Inhibition of Proliferation: WAY-262611 reduces the viability and proliferation of osteosarcoma cells.[2]

-

Cell Cycle Arrest: The compound induces a G2-M phase cell-cycle arrest in osteosarcoma cells.[2]

-

Induction of Osteoblastic Differentiation: Treatment with WAY-262611 promotes the differentiation of osteosarcoma cells towards an osteoblastic lineage, as evidenced by the increased expression of osteopontin (SPP1) and alkaline phosphatase (ALPL).[2]

-

β-catenin Nuclear Translocation: Consistent with its mechanism of action, WAY-262611 increases the translocation of β-catenin to the nucleus.[2][5]

Effects on Chondrocytes

In human chondrocytes, WAY-262611 has shown potential for cartilage protection:

-

Modulation of Matrix Metalloproteinase (MMP) Expression: WAY-262611 can restore the expression of MMP13 that is reduced by Growth Differentiation Factor 5 (GDF5), suggesting a role in cartilage matrix homeostasis.[4]

Effects on Rhabdomyosarcoma Cells

In rhabdomyosarcoma cell lines, WAY-262611 has exhibited anti-cancer effects:

-

Reduced Proliferation and Invasion: The compound has been shown to decrease the proliferation and invasive capacity of rhabdomyosarcoma cells.[6][7][8]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature for characterizing the effects of WAY-262611. For exact replication, consultation of the specific cited literature is recommended.

Cell Viability and Proliferation Assays

-

Crystal Violet Proliferation Assay:

-

Seed rhabdomyosarcoma cells (e.g., RD and CW9019) in 96-well plates.[6]

-

After cell attachment, treat with a range of WAY-262611 concentrations.[6]

-

Incubate for 72 hours.[6]

-

Stain the cells with 0.5% crystal violet solution.[6]

-

After drying, dissolve the stained cells in a 15% acetic acid solution.[6]

-

Measure the absorbance at 590 nm to quantify cell viability.[6]

-

-

Cell Counting Kit-8 (CCK8) Proliferation Assay:

-

Seed osteosarcoma cells in 96-well plates.[2]

-

Treat with WAY-262611 at various concentrations.

-

After the desired incubation period, add CCK-8 solution to each well.

-

Incubate for a period recommended by the manufacturer.

-

Measure the absorbance at the appropriate wavelength to determine cell viability.

-

β-catenin Nuclear Translocation Assay (Immunofluorescence)

-

Culture osteosarcoma cells (e.g., U2OS, HOS, SaOS2) on coverslips.

-

Treat the cells with WAY-262611 (e.g., 1, 3, and 6 µmol/L) or a vehicle control.[2]

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells to allow antibody entry (e.g., with 0.1% Triton X-100).

-

Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin).

-

Incubate with a primary antibody specific for β-catenin.

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye such as DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of β-catenin translocation.[5]

Gene Expression Analysis (qRT-PCR)

-

Culture primary human osteoblasts or osteosarcoma cells and treat with WAY-262611.[2]

-

Harvest the cells at specified time points.[2]

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the isolated RNA using a reverse transcriptase.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for target genes (e.g., osteopontin (SPP1) and alkaline phosphatase (ALPL)) and a reference gene (e.g., GAPDH).[2]

-

Analyze the relative gene expression levels using the comparative Ct (ΔΔCt) method.

Wnt Signaling Reporter Assay (TCF-Luciferase Assay)

-

Transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash).[5]

-

Co-transfect with a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

Treat the transfected cells with WAY-262611 or control compounds.[5]

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the TCF/LEF-driven luciferase activity to the control reporter activity to determine the fold-change in Wnt signaling.[5]

Summary and Future Directions

WAY-262611 is a potent and specific inhibitor of DKK1, leading to the robust activation of the canonical Wnt/β-catenin signaling pathway. Its diverse cellular effects, including the inhibition of cancer cell proliferation and the promotion of osteoblastic differentiation, underscore its potential as a therapeutic agent in oncology and regenerative medicine. Further research is warranted to explore its in vivo efficacy and safety in various disease models. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the biological roles of WAY-262611 and its therapeutic potential.

References

- 1. Crystal Violet Assay for Determining Viability of Cultured Cells. | Semantic Scholar [semanticscholar.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeting the Wnt/β-catenin pathway in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Dickkopf-1 Inhibition Reactivates Wnt/β-Catenin Signaling in Rhabdomyosarcoma, Induces Myogenic Markers In Vitro and Impairs Tumor Cell Survival In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Structure-Activity Relationship of WAY-262611: A Technical Guide

An In-Depth Analysis for Researchers and Drug Development Professionals

WAY-262611 is a potent and selective small molecule activator of the canonical Wnt signaling pathway. It functions as an inhibitor of Dickkopf-1 (Dkk1), a key negative regulator of this pathway. By preventing the inhibitory action of Dkk1, WAY-262611 promotes Wnt signaling, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes. This mechanism of action has demonstrated significant therapeutic potential, particularly in the stimulation of bone formation, making WAY-262611 a subject of interest in the development of anabolic agents for osteoporosis and other bone-related disorders.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of WAY-262611, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and experimental workflows.

Quantitative Biological Data

The biological activity of WAY-262611 has been characterized through various in vitro and in vivo assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Assay System | Reference(s) |

| EC50 | 0.63 µM | TCF-Luciferase Reporter Assay (Wnt/β-catenin signaling) | [1][2][3][4] |

| IC50 | > 100 µM | GSK-3β Kinase Assay | [4] |

Structure-Activity Relationship (SAR)

While a detailed public study systematically exploring the structure-activity relationship of a wide range of WAY-262611 analogs is not extensively documented, analysis of its chemical scaffold, a 2-aminopyrimidine, in the context of other Wnt signaling modulators, allows for inferences regarding key structural features.

WAY-262611, with the chemical name [1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine, possesses several key structural motifs that are likely crucial for its biological activity:

-

2-Aminopyrimidine Core: This central heterocyclic scaffold is a common feature in many kinase inhibitors and modulators of signaling pathways. It serves as a rigid core to which other functional groups are attached, orienting them for optimal interaction with the target protein.

-

Naphthalen-2-yl Group: This large, hydrophobic group likely engages in significant van der Waals and/or π-π stacking interactions within a hydrophobic pocket of its binding site on the Dkk1/LRP5/6 complex. The position of the naphthalene moiety on the pyrimidine ring is critical for activity.

-

Piperidin-4-yl)methanamine Side Chain: This basic amino group is likely protonated at physiological pH and may form key ionic interactions or hydrogen bonds with acidic amino acid residues in the target protein. The piperidine ring acts as a linker, positioning the aminomethyl group at an appropriate distance and orientation from the core.

General SAR principles for 2-aminopyrimidine-based Wnt modulators suggest that modifications to the hydrophobic substituent on the pyrimidine ring and the nature of the basic side chain can significantly impact potency and selectivity.

Wnt Signaling Pathway and Mechanism of Action of WAY-262611

The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, CK1α, and GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its receptors, Frizzled (Fzd) and LRP5/6, leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes.

Dkk1 is a secreted antagonist of the Wnt pathway that inhibits signaling by binding to the LRP5/6 co-receptor, preventing the formation of the Wnt-Fzd-LRP5/6 ternary complex. WAY-262611 is proposed to act by preventing the inhibitory interaction of Dkk1 with LRP5/6, thereby restoring Wnt signaling.

Caption: Canonical Wnt signaling pathway and the inhibitory roles of Dkk1 and WAY-262611.

Experimental Protocols

TCF-Luciferase Reporter Assay

This cell-based assay is a standard method for quantifying the activity of the canonical Wnt/β-catenin signaling pathway. It utilizes a reporter plasmid containing multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of a luciferase gene.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T cells or other suitable cell lines are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cells are seeded in 96-well plates and co-transfected with a TCF-luciferase reporter plasmid (e.g., pTOP-Flash) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

-

Compound Treatment:

-

After 24 hours, the medium is replaced with fresh medium containing varying concentrations of WAY-262611 or vehicle control.

-

To induce Wnt signaling, cells can be co-treated with a Wnt ligand (e.g., Wnt3a conditioned medium) or a GSK-3β inhibitor. To assess the inhibitory effect of Dkk1, recombinant Dkk1 can be added.

-

-

Luciferase Activity Measurement:

-

Following a 16-24 hour incubation period, cells are lysed.

-

Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number.

-

The normalized luciferase activity is then plotted against the compound concentration to determine the EC50 value.

-

Caption: Workflow for the TCF-Luciferase Reporter Assay.

In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis

This is a widely used preclinical model to evaluate the efficacy of anabolic agents for the treatment of postmenopausal osteoporosis. Ovariectomy in rats leads to estrogen deficiency, resulting in bone loss that mimics the condition in postmenopausal women.

Methodology:

-

Animal Model:

-

Female Sprague-Dawley or Wistar rats (typically 3-6 months old) are used.

-

Animals undergo bilateral ovariectomy (OVX) or a sham operation under anesthesia.

-

A period of 2-4 weeks is allowed for the development of osteopenia.

-

-

Compound Administration:

-

OVX rats are randomly assigned to treatment groups and receive daily oral administration of WAY-262611 at various doses (e.g., 1, 3, 10 mg/kg) or vehicle for a specified period (e.g., 4-8 weeks).

-

-

Bone Formation Analysis:

-

To visualize and quantify bone formation, fluorescent labels (e.g., calcein, alizarin red) are administered sequentially via intraperitoneal injection at specific time points before euthanasia.

-

At the end of the study, tibiae and/or femora are collected.

-

-

Histomorphometry:

-

The bones are fixed, dehydrated, and embedded in plastic (e.g., methyl methacrylate).

-

Undecalcified bone sections are prepared and viewed under a fluorescence microscope.

-

Dynamic histomorphometric parameters, such as mineralizing surface per bone surface (MS/BS), mineral apposition rate (MAR), and bone formation rate (BFR), are quantified in the trabecular and/or cortical bone.

-

Caption: Workflow for the in vivo ovariectomized (OVX) rat model.

Conclusion

WAY-262611 is a valuable pharmacological tool for studying the Wnt signaling pathway and a promising lead compound for the development of new anabolic therapies for bone diseases. Its mechanism of action as a Dkk1 inhibitor, coupled with its in vivo efficacy in promoting bone formation, underscores the therapeutic potential of targeting this pathway. While a comprehensive public SAR study of WAY-262611 is not yet available, the analysis of its 2-aminopyrimidine scaffold provides a foundation for the rational design of novel and improved Wnt signaling activators. Further research into the precise binding interactions of WAY-262611 and the synthesis of new analogs will be critical for advancing this class of compounds towards clinical applications.

References

- 1. Activation, Development, and Attenuation of Modeling- and Remodeling-Based Bone Formation in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiscale Characterization of Ovariectomized Rat Femur - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In vitro characterization of N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide"

In Vitro Characterization of N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide: Information Not Publicly Available

A comprehensive review of publicly accessible scientific literature and chemical databases reveals no specific in vitro characterization data for the compound N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide. Consequently, a detailed technical guide on its biological activity, including quantitative data, experimental protocols, and associated signaling pathways, cannot be provided at this time.

Searches for this specific chemical entity, including explorations of related structural analogs and potential patent literature, did not yield any publications detailing its synthesis and subsequent biological evaluation. While general information on the synthesis and biological activities of various acetamide and sulfonamide derivatives is available, these findings are not directly applicable to the unique structure of N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide.

Therefore, key information required for an in-depth technical guide, such as:

-

Quantitative Data: IC50, Ki, EC50 values, binding affinities, and enzyme kinetics.

-

Experimental Protocols: Detailed methodologies for in vitro assays (e.g., enzyme inhibition assays, receptor binding assays, cell-based functional assays).

-

Signaling Pathways: Elucidation of the molecular pathways modulated by this compound.

remains absent from the public domain. Without primary data from preclinical research, no summary tables or visualizations can be generated.

It is possible that this compound is a novel chemical entity that has not yet been described in peer-reviewed literature or is part of proprietary research that has not been disclosed. Researchers, scientists, and drug development professionals interested in this specific molecule may need to undertake its synthesis and in vitro characterization as a novel research endeavor.

WAY-262611: A Technical Guide to its Discovery, Mechanism, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of WAY-262611, a small molecule inhibitor of Dickkopf-1 (DKK1) and an activator of the Wnt/β-catenin signaling pathway. This guide details its discovery, mechanism of action, and summarizes key experimental data and protocols.

Discovery and Rationale

WAY-262611, also known as BML-WN110, was identified as a potent agonist of the Wnt/β-catenin signaling pathway. The Wnt pathway is crucial in embryonic development, tissue regeneration, and cellular proliferation. Its dysregulation is implicated in various diseases, including osteoporosis and certain cancers. A key negative regulator of this pathway is Dickkopf-1 (DKK1), which antagonizes Wnt signaling by binding to the LRP5/6 co-receptor, preventing the formation of the active Wnt-Frizzled-LRP5/6 complex. Inhibition of DKK1, therefore, presents a therapeutic strategy to enhance Wnt/β-catenin signaling, which is particularly relevant for promoting bone formation.

Mechanism of Action

WAY-262611 functions as a DKK1 inhibitor. By binding to DKK1, it prevents the interaction between DKK1 and the LRP5/6 co-receptor. This action effectively removes the inhibitory signal of DKK1, allowing for the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes. This cascade of events leads to increased osteoblast differentiation and bone formation.

Signaling Pathway

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the role of WAY-262611.

Caption: Wnt/β-catenin signaling and WAY-262611's mechanism.

Synthesis of WAY-262611

A detailed, step-by-step synthesis protocol for WAY-262611, with the chemical name (2-amino-4-chloro-5-fluorophenyl)(4-((5-fluoropyridin-2-yl)methoxy)piperidin-1-yl)methanone, is not publicly available in the surveyed literature. However, based on its chemical structure, the synthesis would likely involve key chemical transformations such as an amide bond formation to connect the substituted phenylamine with the piperidine ring, and an ether synthesis to link the 5-fluoropyridin-2-yl)methanol to the 4-hydroxypiperidine moiety.

Quantitative Data

The biological activity of WAY-262611 has been quantified in various assays. The following tables summarize the key findings.

Table 1: In Vitro Activity of WAY-262611

| Assay Type | Cell Line/System | Endpoint | Value | Reference |

| TCF/LEF Luciferase Reporter Assay | - | EC50 | 0.63 µM | [1][2] |

| Crystal Violet Proliferation Assay | RD (Rhabdomyosarcoma) | IC50 | 0.30 µM | [3] |

| Crystal Violet Proliferation Assay | CW9019 (Rhabdomyosarcoma) | IC50 | 0.25 µM | [3] |

Table 2: In Vivo Administration of WAY-262611

| Animal Model | Dosing | Administration Route | Observed Effect | Reference |

| Ovariectomized Rats | 0.3, 1, 3, 10 mg/kg | Oral gavage | Dose-dependent increase in trabecular bone formation rate | [1] |

| Ovariectomized Rats | 2 mg/kg | Intravenous | Increase in trabecular bone formation rate | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

TCF/LEF Luciferase Reporter Assay

This assay is used to quantify the activation of the Wnt/β-catenin signaling pathway.

Objective: To determine the EC50 of WAY-262611 in activating TCF/LEF-mediated transcription.

Materials:

-

Cells stably or transiently expressing a TCF/LEF-driven luciferase reporter construct.

-

WAY-262611 stock solution (in DMSO).

-

Cell culture medium and supplements.

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

-

Compound Treatment: The following day, prepare serial dilutions of WAY-262611 in cell culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of WAY-262611. Include a vehicle control (DMSO) and a positive control (e.g., Wnt3a conditioned medium or a GSK3β inhibitor).

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase reagent to each well according to the manufacturer's instructions.

-

Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis:

-

Subtract the background luminescence (wells with no cells).

-

Normalize the data to the vehicle control.

-

Plot the normalized luminescence against the logarithm of the WAY-262611 concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Crystal Violet Cell Proliferation Assay

This colorimetric assay is used to determine cell viability and proliferation.

Objective: To determine the IC50 of WAY-262611 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., RD, CW9019).

-

WAY-262611 stock solution (in DMSO).

-

Cell culture medium and supplements.

-

96-well tissue culture plates.

-

Phosphate-buffered saline (PBS).

-

Fixing solution (e.g., 4% paraformaldehyde in PBS or methanol).

-

0.5% Crystal Violet staining solution in 25% methanol.

-

Solubilization solution (e.g., 10% acetic acid or methanol).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of WAY-262611. Include a vehicle control.

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Fixation:

-

Gently wash the cells with PBS.

-

Add the fixing solution to each well and incubate for 15-20 minutes at room temperature.

-

Wash the plates with water.

-

-

Staining:

-

Add the crystal violet solution to each well and incubate for 20-30 minutes at room temperature.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

-

Solubilization: Add the solubilization solution to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.

-

Data Acquisition: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (wells with no cells).

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the WAY-262611 concentration.

-

Determine the IC50 value from the dose-response curve.

-

Experimental Workflow Visualization

The following diagram provides a generalized workflow for an in vitro cell-based assay with WAY-262611.

References

Pharmacological Profile of WAY-262611: An In-depth Technical Guide

Introduction

WAY-262611 is a small molecule compound that has garnered significant interest within the scientific community for its potent activity as an agonist of the Wnt/β-catenin signaling pathway. It functions through a novel mechanism, acting as an inhibitor of Dickkopf-1 (DKK1), a key negative regulator of this pathway. By preventing the inhibitory actions of DKK1, WAY-262611 effectively promotes the stabilization and nuclear translocation of β-catenin, leading to the transcription of Wnt target genes. This activity has positioned WAY-262611 as a valuable research tool and a potential therapeutic agent in indications characterized by suppressed Wnt signaling, such as osteoporosis and certain cancers. This technical guide provides a comprehensive overview of the pharmacological profile of WAY-262611, detailing its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects.

Mechanism of Action: DKK1 Inhibition and Wnt/β-catenin Pathway Activation

The canonical Wnt/β-catenin signaling pathway is crucial for embryonic development, tissue homeostasis, and regeneration. In the absence of a Wnt ligand, a destruction complex, consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of a Wnt ligand to its co-receptors, Frizzled (Fzd) and Low-density Lipoprotein Receptor-related Protein 5 or 6 (LRP5/6), leads to the recruitment of Dishevelled (Dvl) and the inhibition of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes.

Dickkopf-1 (DKK1) is a secreted protein that antagonizes the Wnt/β-catenin pathway by binding to LRP5/6 and the transmembrane protein Kremen, inducing the internalization and degradation of the LRP5/6 receptor. WAY-262611 exerts its pharmacological effect by directly inhibiting the interaction between DKK1 and LRP5/6. This prevents the DKK1-mediated suppression of Wnt signaling, thereby restoring the activation of the pathway in the presence of Wnt ligands.

Below is a diagram illustrating the signaling pathway and the mechanism of action of WAY-262611.

Caption: Mechanism of WAY-262611 in the Wnt/β-catenin signaling pathway.

Quantitative Pharmacological Data

The potency and efficacy of WAY-262611 have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data available.

In Vitro Efficacy

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| TCF-Luciferase Reporter Assay | - | EC50 | 0.63 µM | [1][2] |

| Crystal Violet Proliferation Assay | RD (Rhabdomyosarcoma) | IC50 | 0.30 µM | [3] |

| Crystal Violet Proliferation Assay | CW9019 (Rhabdomyosarcoma) | IC50 | 0.25 µM | [3] |

In Vivo Efficacy

| Animal Model | Dosing | Effect | Reference |

| Ovariectomized Rats | 0.3, 1, 3, 10 mg/kg (oral) | Dose-dependent increase in trabecular bone formation rate | [1] |

| Murine Experimental Model | - | Impaired survival of intravenously injected rhabdomyosarcoma cells | [3] |

| Osteosarcoma Metastasis Model | - | Inhibited metastasis and induced osteoblastic differentiation | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the pharmacological profiling of WAY-262611.

TCF/LEF Luciferase Reporter Assay

This assay is a standard method to quantify the activity of the Wnt/β-catenin signaling pathway.

Principle: Cells are transiently transfected with a reporter plasmid containing multiple TCF/LEF binding sites upstream of a luciferase gene. Activation of the Wnt/β-catenin pathway leads to the formation of a β-catenin/TCF/LEF complex that binds to these sites and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the pathway's activity.

Protocol:

-

Cell Culture: Plate cells (e.g., HEK293T) in a 96-well plate at an appropriate density.

-

Transfection: Co-transfect cells with a TCF/LEF luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

Treatment: After 24 hours, treat the cells with varying concentrations of WAY-262611 or control compounds.

-

Lysis: After a 16-24 hour incubation period, lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

Caption: Workflow for a TCF/LEF Luciferase Reporter Assay.

Western Blot Analysis

Western blotting is used to detect and quantify the levels of specific proteins, such as DKK1 and β-catenin, in cell lysates.

Protocol:

-

Sample Preparation: Treat cells with WAY-262611 for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-DKK1, anti-β-catenin, and a loading control like anti-GAPDH or anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis

This model is used to evaluate the effect of WAY-262611 on bone formation in a setting of estrogen deficiency-induced bone loss.

Protocol:

-

Animal Model: Use skeletally mature female Sprague-Dawley or Wistar rats.

-

Surgery: Perform bilateral ovariectomy (OVX) or a sham operation under anesthesia.

-

Treatment: After a recovery period to allow for bone loss to establish, administer WAY-262611 or vehicle orally once daily for a specified duration (e.g., 28 days). A common vehicle for oral administration is 0.5% methylcellulose with 2% Tween-80 in water.

-

Bone Analysis:

-

Micro-Computed Tomography (µCT): Scan the tibiae or femurs to quantify trabecular bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

-

Histomorphometry: Embed the bones in plastic, section, and stain (e.g., with hematoxylin and eosin, H&E) to visualize and quantify cellular and structural parameters of bone formation and resorption.

-

Caption: Experimental workflow for the ovariectomized rat model.

Conclusion

WAY-262611 is a potent and specific inhibitor of DKK1 that activates the canonical Wnt/β-catenin signaling pathway. Its ability to promote bone formation in preclinical models of osteoporosis and to inhibit the growth and metastasis of certain cancer cells highlights its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation of WAY-262611 and other modulators of the Wnt pathway. Further research is warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for WAY-262611 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-262611 is a potent small molecule inhibitor of Dickkopf-1 (DKK1), a key antagonist of the Wnt signaling pathway. By inhibiting DKK1, WAY-262611 effectively activates the canonical Wnt/β-catenin signaling cascade, leading to the accumulation and nuclear translocation of β-catenin and subsequent transcription of Wnt target genes.[1][2][3][4] These application notes provide detailed protocols for the in vitro use of WAY-262611 to study its effects on cell proliferation, differentiation, and signaling in various cell types. The provided methodologies are based on established research and are intended to serve as a comprehensive guide for investigating the biological activities of this compound.

Mechanism of Action

WAY-262611 functions as a β-catenin agonist by targeting and inhibiting DKK1.[1][5] DKK1 normally forms an inhibitory complex with LRP5/6 and Kremen co-receptors, preventing Wnt ligands from binding to LRP5/6 and initiating downstream signaling. WAY-262611 blocks the formation of this DKK1-LRP5/6-Kremen complex, thereby facilitating the interaction of Wnt proteins with their receptors and activating the canonical Wnt/β-catenin pathway.[2][6] This leads to the stabilization and nuclear accumulation of β-catenin, which then associates with TCF/LEF transcription factors to regulate gene expression.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of WAY-262611 across various cell lines and assays.

Table 1: In Vitro Efficacy of WAY-262611

| Parameter | Cell Line | Value | Reference |

| EC50 (TCF-Luciferase Assay) | - | 0.63 µM | [1][3][5] |

| IC50 (Cell Proliferation) | RD (Rhabdomyosarcoma) | 0.30 µM | [2] |

| IC50 (Cell Proliferation) | CW9019 (Rhabdomyosarcoma) | 0.25 µM | [2] |

Table 2: Effective Concentrations of WAY-262611 in In Vitro Assays

| Assay | Cell Line | Concentration | Observed Effect | Reference |

| DKK-1 Protein Reduction | RD, CW9019 | ≥ 0.2 µM | Concentration-dependent reduction | [2] |

| β-catenin Promoter Activity | RD, CW9019 | 0.2 µM | Significant increase | [2] |

| β-catenin Nuclear Localization | Osteosarcoma cell lines | 1, 3, 6 µM | Increased nuclear localization | [4] |

| Osteoblastic Differentiation | Primary human osteoblasts | Not Specified | Induction of osteopontin and alkaline phosphatase expression | [4] |

| MMP13 Gene Expression | Human Chondrocytes | 0.01, 0.1, 1 µM | Restoration of GDF5-reduced MMP13 expression | [1] |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the activity of WAY-262611.

General Experimental Workflow

Protocol 1: Cell Proliferation Assay (Crystal Violet)

This protocol is adapted from studies on rhabdomyosarcoma cell lines.[2][7]

Materials:

-

WAY-262611 (stock solution in DMSO)

-

RD or CW9019 rhabdomyosarcoma cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Crystal Violet solution (0.5% in 25% methanol)

-

10% acetic acid

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of WAY-262611 in complete growth medium. A suggested concentration range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest WAY-262611 treatment.

-

Remove the overnight medium and replace it with 100 µL of the medium containing the different concentrations of WAY-262611.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, gently wash the cells twice with PBS.

-

Fix the cells by adding 100 µL of methanol to each well and incubating for 10 minutes at room temperature.

-

Remove the methanol and add 50 µL of Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.

-

Wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

-

Read the absorbance at 595 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of WAY-262611.

Protocol 2: Western Blot for β-catenin and DKK-1

This protocol is based on the analysis of protein levels in rhabdomyosarcoma and osteosarcoma cell lines.[2][4]

Materials:

-

WAY-262611

-

Appropriate cell lines (e.g., RD, CW9019, SaOS2)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-β-catenin, anti-DKK-1, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Plate cells and treat with desired concentrations of WAY-262611 (e.g., 0.2 µM, 1 µM, 3 µM, 6 µM) for a specified time (e.g., 24-48 hours).

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using an ECL substrate and an imaging system.

Protocol 3: TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.[1][2]

Materials:

-

WAY-262611

-

Cell line of interest

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Renilla luciferase control plasmid (for normalization)

-

Lipofectamine or other transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Co-transfect cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with various concentrations of WAY-262611 (e.g., 0.1 µM to 10 µM).

-

Incubate for an additional 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Plot the relative luciferase units against the concentration of WAY-262611 to determine the EC50.

Concluding Remarks

WAY-262611 is a valuable tool for studying the Wnt/β-catenin signaling pathway in vitro. Its ability to activate this pathway through DKK1 inhibition has been demonstrated in various cell types, impacting cellular processes such as proliferation and differentiation. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential and biological functions of WAY-262611 in their specific models of interest. Careful optimization of cell density, treatment duration, and compound concentration is recommended for each specific cell line and experimental setup.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Dickkopf-1 Inhibition Reactivates Wnt/β-Catenin Signaling in Rhabdomyosarcoma, Induces Myogenic Markers In Vitro and Impairs Tumor Cell Survival In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Investigating N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide (DSP-1181) in Bone Regeneration Studies

This document provides a comprehensive overview of the role of serotonin signaling in bone metabolism and proposes a hypothetical framework with detailed protocols for researchers interested in exploring the potential effects of 5-HT1A receptor agonists, such as DSP-1181, on bone regeneration.

Introduction: The Complex Role of Serotonin in Bone Metabolism

Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter with diverse physiological functions, including a significant, albeit complex, regulatory role in bone metabolism[7][8]. The effect of serotonin on bone is multifaceted and appears to depend on its site of synthesis and the specific receptors it activates[1].

Bone cells, including osteoblasts (bone-forming cells), osteoclasts (bone-resorbing cells), and osteocytes, express the machinery to both synthesize and respond to serotonin[1]. Several serotonin receptor subtypes have been identified in bone cells. Notably, 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2B receptors are expressed in osteoblasts[9]. The existing evidence on the effects of serotonin signaling on bone formation is conflicting:

-

Inhibitory Effects: Some studies suggest that peripheral serotonin negatively regulates bone formation. One study demonstrated that serotonin significantly reduced osteogenic differentiation and mineralization in rat calvarial cell cultures and inhibited bone regeneration in a rat calvarial defect model[3].

-

Stimulatory Effects: Conversely, other research points to a positive role. Activation of the 5-HT2B receptor, for instance, has been shown to control bone mass by recruiting and proliferating osteoblasts[9][10].

-

Receptor-Specific Actions: The balance of bone metabolism may be influenced by different receptor subtypes. It has been suggested that 5-HT1B receptors negatively regulate bone mass, while 5-HT2B and 5-HT2C receptors may have a positive effect[4].

Given that osteoblasts express 5-HT1A receptors, and a 5-HT1A agonist has shown regenerative potential in other tissues like skin[11], investigating the effect of a potent 5-HT1A agonist like DSP-1181 on osteoblast function and bone regeneration is a scientifically plausible, yet unexplored, area of research. These application notes provide a hypothetical roadmap for such an investigation.

Proposed Research Workflow

A systematic approach is required to evaluate the potential of a 5-HT1A agonist in bone regeneration, progressing from initial in vitro screening to more complex in vivo models.

Caption: Hypothetical workflow for evaluating DSP-1181 in bone regeneration.

Experimental Protocols

The following are detailed, hypothetical protocols for investigating the effects of DSP-1181 on osteoblast differentiation and bone regeneration.

Protocol 3.1: In Vitro Osteoblast Culture and Differentiation

Objective: To determine the effect of DSP-1181 on the differentiation and mineralization of osteoblasts in culture.

Materials:

-

Mouse pre-osteoblastic cell line (e.g., MC3T3-E1) or primary rat calvarial osteoblasts.

-

Alpha-MEM (Minimum Essential Medium Eagle - Alpha modification).

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin solution.

-

Osteogenic Induction Medium: Alpha-MEM with 10% FBS, 1% Pen-Strep, 50 µg/mL Ascorbic Acid, and 10 mM β-glycerophosphate.

-

DSP-1181 (stock solution prepared in DMSO, final DMSO concentration <0.1%).

-

96-well and 24-well tissue culture plates.

Procedure:

-

Cell Seeding: Seed MC3T3-E1 cells in 24-well plates at a density of 5 x 10⁴ cells/well in standard alpha-MEM with 10% FBS. Allow cells to adhere for 24 hours.

-

Treatment Initiation: After 24 hours, replace the standard medium with Osteogenic Induction Medium.

-

Add DSP-1181 to the induction medium at various concentrations (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM). The 0 nM group (vehicle control) should contain the same concentration of DMSO as the highest DSP-1181 concentration.

-

Medium Change: Culture the cells for up to 21 days, changing the medium with fresh induction medium and respective treatments every 2-3 days.

-

Assays: Perform assays at specific time points (e.g., Day 7 for ALP activity, Day 21 for mineralization).

Protocol 3.2: Alkaline Phosphatase (ALP) Activity Assay

Objective: To quantify an early marker of osteoblast differentiation.

Procedure (Day 7):

-

Wash the cell layers in the 24-well plate twice with Phosphate Buffered Saline (PBS).

-

Lyse the cells with 200 µL of 0.1% Triton X-100 in PBS per well.

-

Transfer the lysate to a microcentrifuge tube and centrifuge to pellet debris.

-

Use a commercial p-nitrophenyl phosphate (pNPP) liquid substrate system. Add 50 µL of lysate to 150 µL of pNPP substrate in a 96-well plate.

-

Incubate at 37°C for 15-30 minutes.

-

Read the absorbance at 405 nm using a plate reader.

-

Normalize the ALP activity to the total protein content of the lysate, determined by a BCA or Bradford protein assay.

Protocol 3.3: Alizarin Red S (ARS) Staining for Mineralization

Objective: To visualize and quantify calcium deposition, a late marker of osteoblast differentiation.

Procedure (Day 21):

-

Wash the cell layers twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the fixed cells three times with deionized water.

-

Stain the cells with 1 mL of 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

-

Aspirate the ARS solution and wash the plates four times with deionized water to remove excess stain.

-

Quantification (Optional): Add 10% cetylpyridinium chloride to each well to destain and transfer the solution to a 96-well plate. Read the absorbance at 562 nm.

Protocol 3.4: In Vivo Rat Calvarial Defect Model

Objective: To evaluate the effect of locally delivered DSP-1181 on bone regeneration in a critical-sized bone defect.

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old).

-

Surgical instruments for sterile surgery.

-

A biocompatible and biodegradable hydrogel scaffold (e.g., collagen or PEG-based).

-

DSP-1181.

-

Micro-computed tomography (µCT) scanner.

Procedure:

-

Scaffold Preparation: Prepare the hydrogel scaffolds according to the manufacturer's instructions. Incorporate DSP-1181 into the hydrogel at a predetermined optimal concentration (based on in vitro data) just before implantation. Prepare vehicle-only scaffolds as a control.

-

Surgical Procedure: Anesthetize the rat. Create a sagittal incision on the scalp to expose the calvarial bone.

-

Using a 5 mm diameter trephine burr, create a full-thickness critical-sized defect in the center of the parietal bone.

-

Implant the hydrogel scaffold (either vehicle or DSP-1181 loaded) into the defect site.

-

Suture the incision and provide post-operative care.

-

Analysis: At 4 and 8 weeks post-surgery, euthanize the animals and harvest the calvaria.

-

µCT Analysis: Scan the harvested calvaria to quantify new bone formation, bone volume/total volume (BV/TV), and bone mineral density (BMD) within the defect.

-

Histology: Decalcify the bone samples, embed in paraffin, and section for Hematoxylin and Eosin (H&E) and Masson's Trichrome staining to visualize tissue infiltration and new bone formation.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for comparison.

Table 1: In Vitro Osteoblast Differentiation Markers

| Treatment Group | ALP Activity (U/mg protein) at Day 7 | Mineralization (OD 562nm) at Day 21 |

|---|---|---|

| Vehicle Control | ||

| DSP-1181 (1 nM) | ||

| DSP-1181 (10 nM) | ||

| DSP-1181 (100 nM) |

| DSP-1181 (1 µM) | | |

Table 2: In Vivo Bone Regeneration in Calvarial Defect Model (8-week data)

| Treatment Group | New Bone Volume (mm³) | BV/TV (%) | Bone Mineral Density (mg/cm³) |

|---|---|---|---|

| Empty Defect | |||

| Vehicle Scaffold |

| DSP-1181 Scaffold | | | |

Signaling Pathway Visualization

The diagram below illustrates the putative and complex signaling of serotonin in bone cells, highlighting the various receptors involved.

Caption: Serotonin receptor signaling pathways in bone metabolism.

These proposed studies would provide the foundational data needed to assess whether 5-HT1A receptor agonists represent a viable new therapeutic strategy for bone regeneration.

References

- 1. Regulation of Bone Metabolism by Serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The serotonin and the bone assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serotonin Inhibits Osteoblast Differentiation and Bone Regeneration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin - Wikipedia [en.wikipedia.org]

- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. Update in Serotonin and Bone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Serotonin: good or bad for bone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The serotonin 5-HT2B receptor controls bone mass via osteoblast recruitment and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-HT1A Receptor Function Makes Wound Healing a Happier Process - PMC [pmc.ncbi.nlm.nih.gov]

Application of WAY-262611 in Osteosarcoma Xenograft Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteosarcoma, the most prevalent primary malignant bone tumor in children and adolescents, presents a significant therapeutic challenge, particularly in cases of metastatic disease. The Wnt signaling pathway is critically involved in osteogenesis and has been implicated in the pathogenesis of osteosarcoma. WAY-262611, a small molecule inhibitor of Dickkopf-1 (DKK-1), a negative regulator of the Wnt pathway, has emerged as a promising agent in preclinical studies. By inhibiting DKK-1, WAY-262611 activates the canonical Wnt/β-catenin signaling cascade, leading to reduced proliferation and metastasis in osteosarcoma models.[1][2][3] This document provides detailed application notes and experimental protocols for the use of WAY-262611 in osteosarcoma xenograft models based on published research.

Mechanism of Action